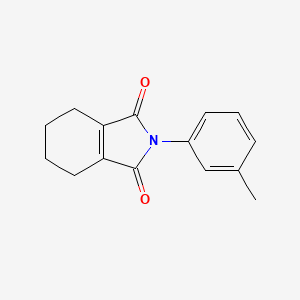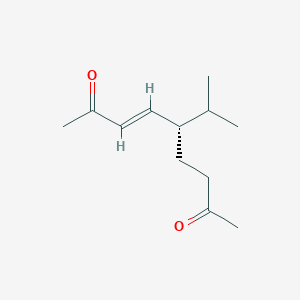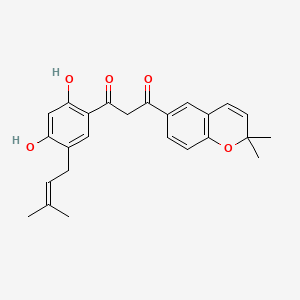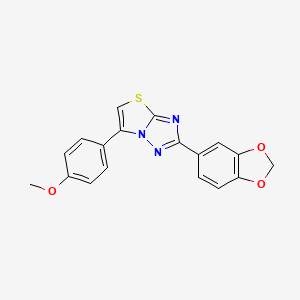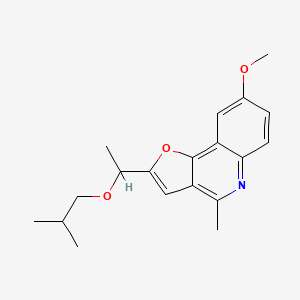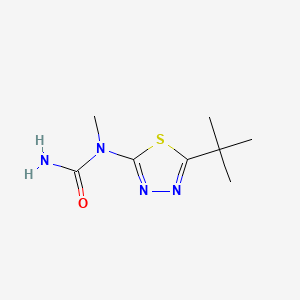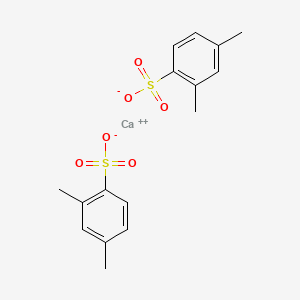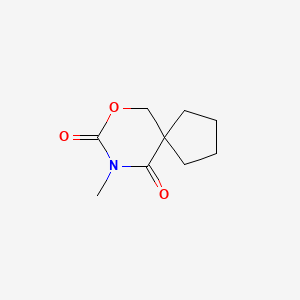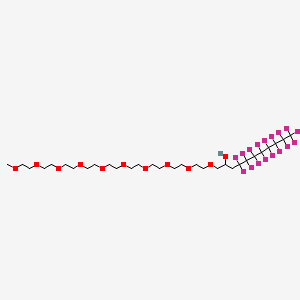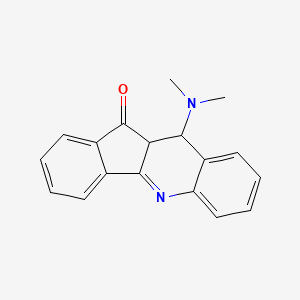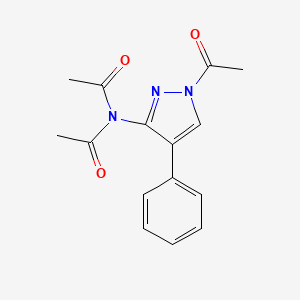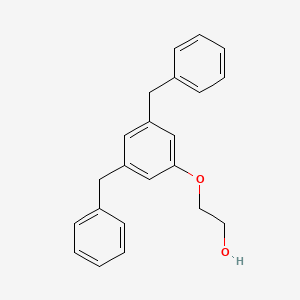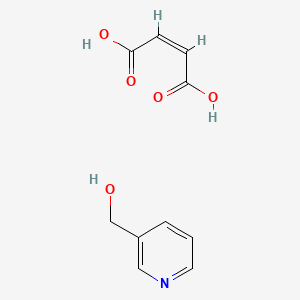
Nicotinyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinyl maleate is a chemical compound derived from the esterification of nicotinic acid (also known as niacin) and maleic acid. It is known for its vasodilatory properties and has been used in various medical applications, particularly in the treatment of peripheral vascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinyl maleate can be synthesized through the esterification reaction between nicotinic acid and maleic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, nicotinic acid and maleic acid, are mixed in stoichiometric amounts and heated in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove any by-products and obtain pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nicotinic acid moiety. This can lead to the formation of nicotinic acid derivatives.
Reduction: The compound can be reduced to form nicotinyl alcohol, which retains some of the biological activity of the parent compound.
Substitution: this compound can participate in substitution reactions, where the maleate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Nicotinyl alcohol.
Substitution: Various substituted nicotinyl compounds.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other nicotinic acid derivatives.
Biology: The compound has been studied for its effects on cellular metabolism and its potential role in modulating oxidative stress.
Medicine: Nicotinyl maleate is used as a vasodilator in the treatment of peripheral vascular diseases. It has also been investigated for its potential neuroprotective effects.
Industry: The compound is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
Nicotinyl maleate exerts its effects primarily through its action as a vasodilator. It works by relaxing the smooth muscles in blood vessels, leading to increased blood flow. The compound interacts with nicotinic acid receptors, which are involved in the regulation of lipid metabolism and vascular function. The activation of these receptors leads to the release of prostaglandins, which further contribute to vasodilation.
Comparison with Similar Compounds
Nicotinyl alcohol: A derivative of nicotinic acid, used as a vasodilator.
Nicotinic acid: The parent compound, known for its lipid-lowering effects.
Nicotinamide: Another derivative of nicotinic acid, used in the treatment of pellagra and as a dietary supplement.
Uniqueness: Nicotinyl maleate is unique in its combined structure, which allows it to retain the biological activity of nicotinic acid while also benefiting from the properties of maleic acid. This combination enhances its vasodilatory effects and makes it a valuable compound in medical applications.
Properties
CAS No. |
91456-88-1 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;pyridin-3-ylmethanol |
InChI |
InChI=1S/C6H7NO.C4H4O4/c8-5-6-2-1-3-7-4-6;5-3(6)1-2-4(7)8/h1-4,8H,5H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
RFZPTICEDBOFHH-BTJKTKAUSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CO.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)CO.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



